molecular formula C19H17N3O3S B609605 NMK-TD-100 CAS No. 1252802-38-2

NMK-TD-100

Cat. No. B609605
M. Wt: 367.423
InChI Key: SNKXDUJDVVZRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NMK-TD-100 is a novel microtubule modulating agent. NMK-TD-100 blocks mitosis and induces apoptosis in HeLa cells by binding to tubulin. Polymerization of tissue purified tubulin into microtubules was inhibited by NMK-TD-100 with an IC50 value of 17.5±0.35 µM. The binding of NMK-TD-100 to tubulin was estimated to be ~10 times faster than that of colchicine. NMK-TD-100 exerted anti-proliferative activity by disrupting microtubule functions through tubulin binding and provided insights into its potential of being a chemotherapeutic agent.

Scientific Research Applications

Cancer Research

NMK-TD-100 is identified as a potent microtubule modulating agent, particularly impacting cancer cells. It binds to tubulin, a protein critical for microtubule formation, effectively blocking mitosis and inducing apoptosis in HeLa cells, a type of human cervical carcinoma cell. By disrupting microtubule functions, NMK-TD-100 exhibits anti-proliferative activity, indicating its potential as a chemotherapeutic agent. The compound's cytotoxicity towards human peripheral blood mononuclear cells (PBMC) is lower compared to its effect on cancer cells, suggesting a level of selectivity which is desirable in cancer treatment. This highlights NMK-TD-100's potential role in the development of targeted cancer therapies (Bhattacharya et al., 2013).

properties

CAS RN

1252802-38-2

Product Name

NMK-TD-100

Molecular Formula

C19H17N3O3S

Molecular Weight

367.423

IUPAC Name

3-[5-(3,4,5-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-1H-indole

InChI

InChI=1S/C19H17N3O3S/c1-23-15-8-11(9-16(24-2)17(15)25-3)18-21-22-19(26-18)13-10-20-14-7-5-4-6-12(13)14/h4-10,20H,1-3H3

InChI Key

SNKXDUJDVVZRCS-UHFFFAOYSA-N

SMILES

COC1=C(OC)C(OC)=CC(C2=NN=C(C3=CNC4=C3C=CC=C4)S2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NMK-TD-100;  NMK-TD 100;  NMK-TD100.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.